molecular formula C7H3ClF3IO B1604489 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene CAS No. 345226-19-9

2-Chloro-1-iodo-4-(trifluoromethoxy)benzene

Cat. No. B1604489
CAS RN: 345226-19-9
M. Wt: 322.45 g/mol
InChI Key: NFAJTTNPYSKSCV-UHFFFAOYSA-N
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Description

“2-Chloro-1-iodo-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 345226-19-9 . It has a molecular weight of 322.45 . The IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethoxy)benzene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-iodo-4-(trifluoromethoxy)benzene” is 1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-1-iodo-4-(trifluoromethoxy)benzene” is a liquid at room temperature . It should be stored at 2-8°C . and 97% .

Scientific Research Applications

Photovoltaic Materials

Finally, 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene can be employed in the synthesis of photovoltaic materials. The incorporation of fluorinated aromatic compounds can lead to improved efficiency and stability of solar cells, which is vital for the advancement of renewable energy technologies.

Each of these applications leverages the unique chemical properties of 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene , demonstrating its versatility and importance across various fields of scientific research. The compound’s ability to introduce the trifluoromethoxy group into other molecules is particularly valuable, as this functional group can significantly alter the physical, chemical, and biological properties of a substance .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

2-chloro-1-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJTTNPYSKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650437
Record name 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-iodo-4-(trifluoromethoxy)benzene

CAS RN

345226-19-9
Record name 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Part B. A solution of the aniline from Part A (17.97 g, 84.9 mmol) in concentrated hydrochloric acid (50 mL) was cooled to −5° C., and treated with a saturated aqueous solution of sodium nitrite (6.45 g, 93.5 mmol) After stirring for 30 min., the solution was diluted with 50 mL cyclohexane and 50 mL dichloromethane, and the resulting mixture was stirred vigorously while a saturated aqueous solution of potassium iodide (28.2 g, 170 mmol) was added dropwise. The resulting solution was allowed to stir for 12 h, then was partitioned between water and dichloromethane. The organic phase was washed with 1 N aqueous sodium bisulfite solution and brine. The three aqueous phases were back-extracted in sequence with dichloromethane, and the organic phases were combined, dried over anhydrous magnesium sulfate, filtered and evaporated. The product was purified by distillation to afford the product, 3-chloro-4-iodo-trifluoroanisole (21.38 g, 66.3 mmol, 78%). b.p. 60-70° C./l mm Hg (bulb-to-bulb). 1H NMR (300 MHz, CDCl3): Δ 7.87 (1H, d, J=8.8 Hz), 7.35 (1H, d, J=2.5 Hz), 6.87 (1H, J=ddd, J=8.8 Hz, 2.5H, 0.7 Hz). MS (H2O-GC/MS): m/e 324 (31), 323 (10), 322 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
28.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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